Methyl 6-methylbenzo[d]oxazole-2-carboxylate
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Overview
Description
Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: methyl 2-methyl-1,3-benzoxazole-6-carboxylate . It features a benzoxazole ring system and is typically a white to pale yellow crystalline solid. At room temperature, it exhibits relatively low solubility and can dissolve in alcohol-based solvents and chlorinated hydrocarbons .
Preparation Methods
Synthetic Routes:
There are several synthetic routes to obtain methyl 6-methylbenzo[d]oxazole-2-carboxylate. One common approach involves the condensation of 2-aminophenol with methyl chloroformate, followed by cyclization to form the benzoxazole ring. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
Methyl 6-methylbenzo[d]oxazole-2-carboxylate can participate in various chemical reactions:
- Substitution Reactions : It can undergo nucleophilic substitution reactions at the carboxylate group.
- Oxidation and Reduction : Depending on reaction conditions, it may be oxidized or reduced.
- Common Reagents : Reagents like sodium hydroxide, acid chlorides, and reducing agents play a role in its transformations.
- Major Products : The primary product is the methyl ester of 6-methylbenzo[d]oxazole-2-carboxylic acid.
Scientific Research Applications
Methyl 6-methylbenzo[d]oxazole-2-carboxylate finds applications in various fields:
- Chemistry : As a building block for more complex molecules.
- Biology : It may serve as a probe or precursor in biological studies.
- Medicine : Researchers explore its potential as a drug intermediate.
- Industry : It could be used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While methyl 6-methylbenzo[d]oxazole-2-carboxylate is unique due to its specific substitution pattern, similar compounds include other benzoxazoles and related heterocycles. These analogs may have distinct properties and applications .
Remember that further research and experimentation are essential to fully understand the compound’s behavior and potential applications
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 6-methyl-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-6-3-4-7-8(5-6)14-9(11-7)10(12)13-2/h3-5H,1-2H3 |
InChI Key |
CFZRIKMQVHDVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(=O)OC |
Origin of Product |
United States |
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